molecular formula C14H19N3O6S B11080184 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene

Cat. No.: B11080184
M. Wt: 357.38 g/mol
InChI Key: JCCRNPGAFAVCGB-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of two morpholine rings and a nitro group attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene typically involves the reaction of morpholine with a suitable benzene derivative. One common method involves the sulfonation of a nitrobenzene derivative followed by the introduction of morpholine groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization or distillation. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Morpholin-4-yl-2-(toluene-4-sulfonyl)-ethanone
  • 1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone
  • 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone

Comparison: 1-Morpholin-4-yl-2-(morpholin-4-ylsulfonyl)-4-nitrobenzene is unique due to the presence of two morpholine groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the nitro group can enhance its reactivity in redox reactions, while the morpholine groups can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

IUPAC Name

4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)morpholine

InChI

InChI=1S/C14H19N3O6S/c18-17(19)12-1-2-13(15-3-7-22-8-4-15)14(11-12)24(20,21)16-5-9-23-10-6-16/h1-2,11H,3-10H2

InChI Key

JCCRNPGAFAVCGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3

Origin of Product

United States

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